2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone
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Description
“2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone” is a chemical compound with the molecular formula C15H14F3NO. It has a molecular weight of 281.27 . The CAS number for this compound is 341965-87-5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinuclidinone group attached to a phenyl group via a methylene bridge. The phenyl group is further substituted with a trifluoromethyl group .Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
The synthesis and cardiac electrophysiological effects of 2-substituted quinuclidines, including 2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone, have been studied for their ability to modify action potential duration and conduction velocity in canine cardiac tissues. These compounds have been shown to exhibit selective Vaughan Williams class III activity, potentially contributing to the development of novel cardiac therapeutics (Morgan et al., 1987).
Electrochemical Oxidation
An innovative approach utilizing quinuclidine derivatives for the electrochemical oxidation of unactivated C–H bonds demonstrates the compound's utility in functionalizing methylene and methine moieties. This method highlights the potential for scalable and environmentally friendly synthetic processes (Kawamata et al., 2017).
Supramolecular Assembly and Electrochemical Properties
The synthesis and electrochemical properties of pillar[n]quinone derivatives, involving quinuclidinone structures, have been explored for their potential in host-guest chemistry and as redox-active materials. These studies contribute to the understanding of molecular electronics and the design of novel organic electronic materials (Hirohata et al., 2022).
Structural and Conformation Analysis
Research into the solid-state structure and conformation of quinuclidinone derivatives, such as (Z)-2-(phenylbenzylidene)-3-quinuclidinone, provides insights into the molecular basis for their reactivity and potential applications in synthetic chemistry. The study of these molecules' geometric and conformational parameters aids in the development of novel synthetic strategies and materials (Santini et al., 1994).
properties
IUPAC Name |
(2Z)-2-[[2-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,9-10H,5-8H2/b13-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZICBBGACFBHA-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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